2-Cyclopropoxy-1-iodo-3-isopropylbenzene
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Overview
Description
2-Cyclopropoxy-1-iodo-3-isopropylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a cyclopropoxy group, an iodine atom, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-iodo-3-isopropylbenzene can be achieved through electrophilic aromatic substitution reactions. One common method involves the iodination of a benzene derivative using iodine and a suitable oxidizing agent such as nitric acid . The cyclopropoxy and isopropyl groups can be introduced through Friedel-Crafts alkylation reactions, where cyclopropyl and isopropyl halides react with the benzene ring in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve a multi-step synthesis process, starting with the preparation of the benzene derivative, followed by sequential introduction of the cyclopropoxy, iodine, and isopropyl groups. The reaction conditions would need to be optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-1-iodo-3-isopropylbenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the iodine atom can be replaced by other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydrobenzenes.
Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated, nitrated, or sulfonated derivatives, while oxidation can produce quinones and reduction can yield hydrobenzenes .
Scientific Research Applications
2-Cyclopropoxy-1-iodo-3-isopropylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1-iodo-3-isopropylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The iodine atom, being a good leaving group, facilitates various substitution reactions, while the cyclopropoxy and isopropyl groups influence the compound’s reactivity and stability . The compound can interact with enzymes and receptors, modulating their activity and affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-3-isopropylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Cyclopropoxy-1-bromo-3-isopropylbenzene: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and the types of reactions it undergoes.
2-Cyclopropoxy-1-chloro-3-isopropylbenzene: Similar to the bromo derivative but with a chlorine atom, further altering its chemical properties.
Uniqueness
2-Cyclopropoxy-1-iodo-3-isopropylbenzene is unique due to the presence of the cyclopropoxy group, which introduces ring strain and affects the compound’s reactivity. The iodine atom also makes it a versatile intermediate for various substitution reactions, while the isopropyl group provides steric hindrance, influencing the compound’s stability and reactivity .
Properties
Molecular Formula |
C12H15IO |
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Molecular Weight |
302.15 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-iodo-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15IO/c1-8(2)10-4-3-5-11(13)12(10)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
QPKRWKCRKGNJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)I)OC2CC2 |
Origin of Product |
United States |
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